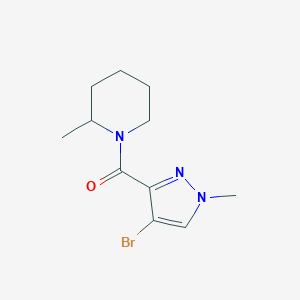
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a piperidine ring via a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE typically involves the following steps:
Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved through the bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile.
Coupling with 2-methylpiperidine: The brominated pyrazole is then reacted with 2-methylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of pyrazole-containing compounds with various biological targets, providing insights into their mechanisms of action.
Mécanisme D'action
The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-4-bromopyrazole: A simpler analog that lacks the piperidine ring but shares the pyrazole core structure.
4-bromo-1H-pyrazole: Another related compound with a similar pyrazole ring but without the methyl group.
Uniqueness
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H16BrN3O |
|---|---|
Poids moléculaire |
286.17 g/mol |
Nom IUPAC |
(4-bromo-1-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H16BrN3O/c1-8-5-3-4-6-15(8)11(16)10-9(12)7-14(2)13-10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
HFBFHJQBNOMVAR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=NN(C=C2Br)C |
SMILES canonique |
CC1CCCCN1C(=O)C2=NN(C=C2Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















